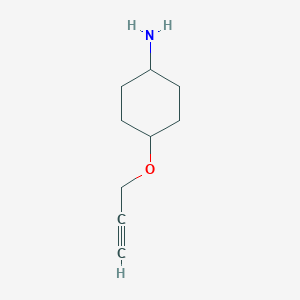

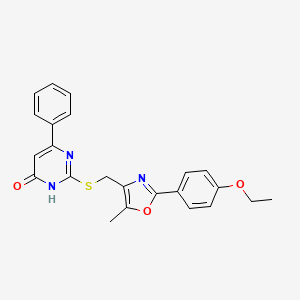

![molecular formula C19H12F4N6OS B2488966 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863460-16-6](/img/structure/B2488966.png)

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound has been synthesized through various methods, including the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with alkylurea. These synthetic pathways often involve the condensation of specific precursors, highlighting the versatility of triazolopyrimidin derivatives in medicinal chemistry due to their potent anticancer effects and reduced toxicity in modified forms (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of triazolopyrimidin derivatives reveals a complex interaction between the heterocyclic core and its binding pocket, contributing to its high affinity and selectivity towards targets. X-ray diffraction analysis has been utilized to understand the crystal packing and molecular interactions within such compounds, emphasizing the importance of weak intermolecular hydrogen bonds and π-π interactions for stability (Hu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving triazolopyrimidin derivatives often include modifications to enhance their biological activity or reduce toxicity. For instance, alkylurea modifications have demonstrated the ability to retain antiproliferative activity while dramatically reducing acute oral toxicity, making them effective anticancer agents with low side effects (Wang et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the practical application of these compounds. The crystal structure, determined by single-crystal X-ray diffraction, reveals the planarity of the fused rings and the role of molecular packing in stabilizing the compound through weak forces (Hu et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the molecular structure. The presence of fluorine atoms contributes to the compound's reactivity, making it a valuable scaffold for developing pharmacological probes. Modifications, such as the introduction of alkylurea, can enhance the compound's selectivity and efficacy as a therapeutic agent with reduced toxicity (Wang et al., 2015).

Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the specified chemical, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been designed with fluorine atoms in their structure, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Molecular Probes for A2A Adenosine Receptor

Derivatives such as SCH 442416 based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, show high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). This research involves the extension of ether-linked chain substituents and includes modifications for potential (18)F incorporation for imaging purposes (Kumar et al., 2011).

Potential Antiasthma Agents

Compounds from the triazolo[1,5-c]pyrimidine class have been identified as mediator release inhibitors, offering insights into novel antiasthma therapeutics (Medwid et al., 1990).

Insecticidal Activity

Research into heterocycles incorporating a thiadiazole moiety, similar in complexity to the specified compound, assessed their efficacy against the cotton leafworm, Spodoptera littoralis. This study shows the potential of such compounds in agricultural pest control (Fadda et al., 2017).

Anticancer Agents Targeting Tubulin

A class of triazolopyrimidines, which may include compounds structurally related to the specified chemical, has been identified as anticancer agents with a unique mechanism of tubulin inhibition. This research highlights their potential in overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).

Future Directions

properties

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N6OS/c20-12-4-6-14(7-5-12)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXHVLWIBKUKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

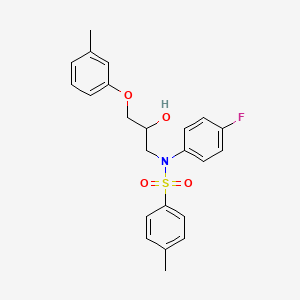

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

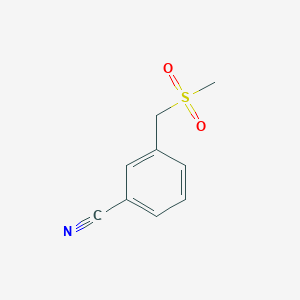

![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)

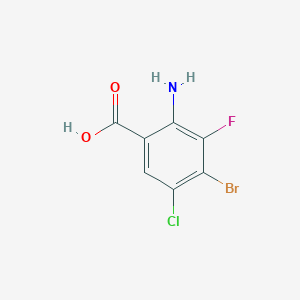

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)